D-Fructose-1,6-diphosphate sel de dicalcium

Vue d'ensemble

Description

D-Fructose-1,6-diphosphate dicalcium salt: is a crucial compound in the glycolytic pathway, playing an essential role in the regulation of glycolysis. It is a dicalcium salt of D-fructose-1,6-diphosphate, a key intermediate in the metabolic pathway that breaks down glucose to produce energy in the form of adenosine triphosphate (ATP) .

Applications De Recherche Scientifique

Chemistry: D-Fructose-1,6-diphosphate dicalcium salt is used as a reagent in various biochemical assays to study enzyme kinetics and metabolic pathways .

Biology: It is essential for studying cellular metabolism and energy production. Researchers use it to investigate the regulation of glycolysis and its impact on cellular functions .

Medicine: D-Fructose-1,6-diphosphate dicalcium salt has potential therapeutic applications in treating ischemic conditions, as it can enhance ATP production and protect tissues from ischemic damage .

Industry: In the food industry, it is used as a food additive to enhance the nutritional value of products by boosting energy content .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Fructose-1,6-diphosphate dicalcium salt is typically synthesized by reacting fructose with phosphoric acid. The reaction involves dissolving fructose in water and then adding phosphoric acid under controlled temperature and pH conditions to form D-fructose-1,6-diphosphate. This intermediate is then reacted with calcium ions to form the dicalcium salt .

Industrial Production Methods: In industrial settings, the production of D-fructose-1,6-diphosphate dicalcium salt involves large-scale fermentation processes where fructose is phosphorylated using specific enzymes. The resulting D-fructose-1,6-diphosphate is then purified and reacted with calcium ions to produce the dicalcium salt .

Analyse Des Réactions Chimiques

Types of Reactions: D-Fructose-1,6-diphosphate dicalcium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions, particularly in the glycolytic pathway .

Common Reagents and Conditions:

Phosphorylation: Involves the addition of phosphate groups using phosphoric acid or ATP.

Dephosphorylation: Catalyzed by specific enzymes such as fructose-1,6-bisphosphatase.

Oxidation-Reduction: Involves enzymes like glyceraldehyde-3-phosphate dehydrogenase.

Major Products:

- Glyceraldehyde-3-phosphate

- Dihydroxyacetone phosphate

These products are further metabolized in the glycolytic pathway to produce ATP .

Mécanisme D'action

D-Fructose-1,6-diphosphate dicalcium salt exerts its effects by regulating key enzymes in the glycolytic pathway. It binds to adenine nucleotides, which in turn regulate the activity of 6-phosphofructokinases (Pfks). These enzymes catalyze one of the rate-limiting steps of glycolysis, thereby controlling the flow of glucose through the pathway and ultimately influencing ATP production .

Comparaison Avec Des Composés Similaires

- D-Fructose-1,6-bisphosphate trisodium salt

- D-Glucose-6-phosphate

- Dihydroxyacetone phosphate

Uniqueness: D-Fructose-1,6-diphosphate dicalcium salt is unique due to its dual role in both phosphorylation and dephosphorylation reactions within the glycolytic pathway. Its ability to regulate key enzymes like 6-phosphofructokinases makes it a critical compound for maintaining cellular energy balance .

Activité Biologique

D-Fructose-1,6-diphosphate dicalcium salt (FDP) is a crucial compound in the metabolic pathway of glycolysis, functioning primarily as an allosteric regulator of key enzymes involved in carbohydrate metabolism. This article delves into the biological activity of FDP, exploring its mechanisms, pharmacokinetics, and applications in clinical nutrition and therapeutic settings.

Overview of D-Fructose-1,6-Diphosphate Dicalcium Salt

FDP is a white to off-white powder that is soluble in water. It plays a significant role in glycolysis by linking to adenine nucleotides, which regulate 6-phosphofructokinases (Pfks), enzymes that catalyze one of the rate-limiting steps in this pathway .

FDP enhances glycolytic flux by:

- Regulating Enzyme Activity : It acts as an allosteric activator for Pfks, thereby increasing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.

- Energy Production : By promoting glycolysis, FDP facilitates ATP production under aerobic and anaerobic conditions, which is particularly critical during periods of hypoxia or ischemia .

Pharmacokinetics

Research has shown that exogenously administered FDP exhibits rapid absorption and distribution in animal models. A study involving Sprague-Dawley rats demonstrated that after an intraperitoneal injection of 0.5 g/kg FDP:

- Blood Levels : FDP levels peaked at approximately 2 hours post-administration, significantly higher than baseline levels .

- Tissue Distribution : The compound was found to penetrate various tissues, including the brain, liver, and skeletal muscle, with notable elevations persisting for up to 12 hours post-administration .

Parenteral Nutrition

FDP has been evaluated for its compatibility with calcium and phosphorus in total parenteral nutrition (TPN) solutions. Its use helps avoid the precipitation of calcium phosphate, a common complication in TPN formulations. Key findings include:

- Compatibility : FDP allows for higher concentrations of calcium and phosphorus without precipitation compared to traditional inorganic phosphates .

- Safety Profile : The addition of FDP in TPN solutions has been shown to be effective and safe, facilitating nutrient delivery while minimizing the risk of life-threatening complications associated with calcium phosphate precipitation .

Case Studies

- Hypoxia Protection : In a study examining tissue protection during hypoxic conditions, FDP administration resulted in reduced cellular damage and improved recovery metrics in animal models subjected to ischemic stress .

- Anticonvulsant Effects : Another investigation highlighted the anticonvulsant properties of FDP when administered intraperitoneally. The study indicated significant increases in FDP levels correlated with reduced seizure activity in treated animals .

Comparative Analysis

The following table summarizes key findings related to the biological activity and applications of D-Fructose-1,6-diphosphate dicalcium salt:

| Parameter | D-Fructose-1,6-Diphosphate Dicalcium Salt | Inorganic Phosphate Sources |

|---|---|---|

| Solubility | High | Variable |

| Role in Glycolysis | Allosteric activator for Pfks | Direct substrate for phosphorylation |

| Precipitation Risk | Low | High |

| Clinical Use | Safe for TPN solutions | Risky due to precipitation |

| Pharmacokinetics | Rapid absorption; significant tissue distribution | Variable absorption rates |

Propriétés

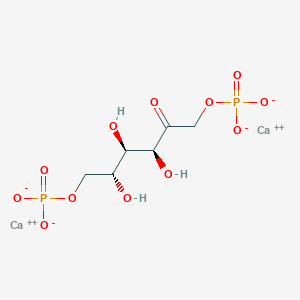

IUPAC Name |

dicalcium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSZTTCFYSGQHA-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ca2O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-82-9 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose 1,6-bis(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.